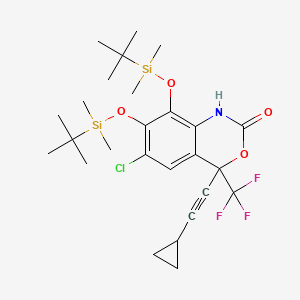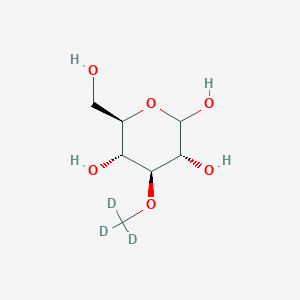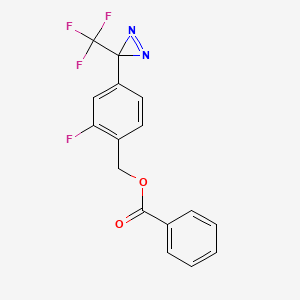
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate is a synthetic organic compound that features a trifluoromethyl group and a diazirine ring. The presence of these functional groups makes it a valuable tool in various scientific research fields, particularly in photochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate typically involves multiple steps, starting from commercially available precursors. . The diazirine ring can be formed via cyclization reactions under specific conditions, often involving the use of strong bases and heat.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate has several scientific research applications:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the diazirine ring.
4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but has an aldehyde functional group instead of the diazirine ring.
Uniqueness
The uniqueness of 2-Fluoro-4-(3-trifluoromethyl)-3H-diazirin-3-ylbenzyl Benzoate lies in its combination of the trifluoromethyl group and the diazirine ring, which provides both stability and reactivity. This makes it particularly useful in photochemistry and molecular biology applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C16H10F4N2O2 |
|---|---|
Molecular Weight |
338.26 g/mol |
IUPAC Name |
[2-fluoro-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl benzoate |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-8-12(15(21-22-15)16(18,19)20)7-6-11(13)9-24-14(23)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UUVJYOBKDKCOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
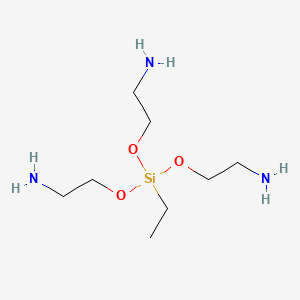
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)


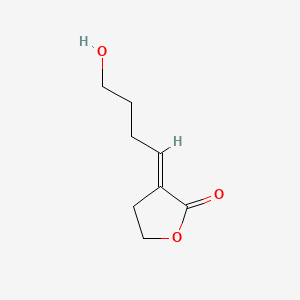
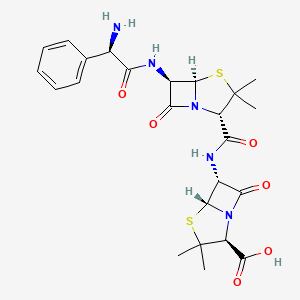
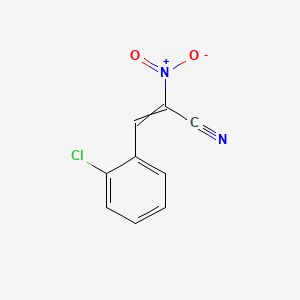
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)

